molecular formula C21H18O8 B562247 Daunomycinone-13C,d3 CAS No. 1217837-48-3

Daunomycinone-13C,d3

Cat. No.: B562247
CAS No.: 1217837-48-3
M. Wt: 402.378
InChI Key: YOFDHOWPGULAQF-AAHWPTGUSA-N
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Description

Daunomycinone-13C,d3 is a labeled derivative of daunomycinone, an aglycone of daunomycin, which is a metabolite of the bacterium Streptomyces peucetius. This compound is primarily used in biochemical research, particularly in proteomics. The molecular formula of this compound is C20(13C)H15D3O8, and it has a molecular weight of 402.37 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Daunomycinone-13C,d3 involves the incorporation of carbon-13 and deuterium isotopes into the daunomycinone structure This process typically requires the use of labeled precursors and specific reaction conditions to ensure the isotopic labeling is achieved accurately

Industrial Production Methods: Industrial production of this compound is carried out by companies specializing in isotopically labeled compounds. The production process involves large-scale synthesis using labeled precursors, followed by purification and quality control to ensure the compound meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions: Daunomycinone-13C,d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield halogenated derivatives .

Scientific Research Applications

Daunomycinone-13C,d3 is widely used in scientific research, including:

Mechanism of Action

Daunomycinone-13C,d3 exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids. This intercalation disrupts the normal function of DNA and RNA, leading to the inhibition of cell division and the induction of apoptosis in cancer cells. The molecular targets of this compound include topoisomerase II, an enzyme critical for DNA replication and repair .

Comparison with Similar Compounds

    Daunomycin (Daunorubicin): An antibiotic and chemotherapeutic agent closely related to daunomycinone.

    Adriamycin (Doxorubicin): Another anthracycline antibiotic with a similar mechanism of action but different therapeutic applications.

    Epirubicin: A derivative of doxorubicin with a slightly altered chemical structure, leading to different pharmacokinetic properties.

Uniqueness: Daunomycinone-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. This labeling provides valuable insights into the metabolism and mechanism of action of daunomycin and related compounds, making it an essential tool in biochemical and pharmacological research .

Properties

IUPAC Name

(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3/t11-,21-/m0/s1/i2+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFDHOWPGULAQF-AAHWPTGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)C)O)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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